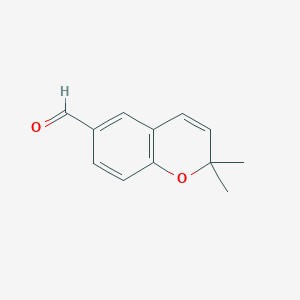

2,2-Dimethyl-2H-chromene-6-carbaldehyde

Description

Properties

IUPAC Name |

2,2-dimethylchromene-6-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12O2/c1-12(2)6-5-10-7-9(8-13)3-4-11(10)14-12/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDSKIIMVDTYOLV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C=CC2=C(O1)C=CC(=C2)C=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20446789 | |

| Record name | 2,2-Dimethyl-2H-1-benzopyran-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

69964-40-5 | |

| Record name | 2,2-Dimethyl-2H-1-benzopyran-6-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20446789 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2-dimethyl-2H-chromene-6-carbaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 2,2-Dimethyl-2H-chromene-6-carbaldehyde: Properties, Synthesis, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,2-dimethyl-2H-chromene scaffold is a privileged heterocyclic motif found in a vast array of natural products and biologically active molecules.[1][2] This structural unit is associated with a wide spectrum of pharmacological properties, including antifungal, anticancer, anti-inflammatory, and antioxidant activities.[3] 2,2-Dimethyl-2H-chromene-6-carbaldehyde, a key derivative of this family, serves as a versatile building block in synthetic organic and medicinal chemistry. Its strategic placement of a reactive aldehyde group on the electron-rich chromene core makes it an invaluable precursor for the synthesis of complex molecular architectures and for the exploration of novel therapeutic agents. This guide provides a comprehensive overview of the chemical properties, synthesis, and reactivity of 2,2-Dimethyl-2H-chromene-6-carbaldehyde, offering insights for its effective utilization in research and drug development.

Physicochemical and Spectroscopic Properties

2,2-Dimethyl-2H-chromene-6-carbaldehyde is a colorless oil under standard conditions.[4] A comprehensive understanding of its physical and spectroscopic characteristics is fundamental for its identification, purification, and manipulation in a laboratory setting.

Table 1: Physicochemical Properties of 2,2-Dimethyl-2H-chromene-6-carbaldehyde

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₂O₂ | [5] |

| Molecular Weight | 188.22 g/mol | [5] |

| Appearance | Colorless oil | [4] |

| Boiling Point | 304.9 ± 41.0 °C (Predicted) | [5] |

| Density | 1.102 ± 0.06 g/cm³ (Predicted) | [5] |

| Solubility | Soluble in common organic solvents such as chloroform, dichloromethane, and ethyl acetate. | Inferred from synthesis protocols |

Spectroscopic Characterization

Spectroscopic analysis is crucial for the unambiguous identification and purity assessment of 2,2-Dimethyl-2H-chromene-6-carbaldehyde.

¹H NMR Spectroscopy: The proton NMR spectrum provides characteristic signals for the protons of the chromene ring and its substituents.

Table 2: ¹H NMR Spectral Data of 2,2-Dimethyl-2H-chromene-6-carbaldehyde (CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 9.93 | s | 1H | -CHO |

| 7.64 | dd | 1H | H-7 |

| 7.52 | d | 1H | H-5 |

| 6.86 | d | 1H | H-8 |

| 6.37 | d | 1H | H-4 |

| 5.69 | d | 1H | H-3 |

| 1.47 | s | 6H | 2 x -CH₃ |

Infrared (IR) Spectroscopy: The IR spectrum displays characteristic absorption bands corresponding to the functional groups present in the molecule.

Table 3: Key IR Absorption Bands of 2,2-Dimethyl-2H-chromene-6-carbaldehyde (CHCl₃)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000, 2900 | Medium | C-H stretching (aromatic and aliphatic) |

| 1680 | Strong | C=O stretching (aldehyde) |

| 1630 | Medium | C=C stretching (alkene) |

| 1590 | Medium | C=C stretching (aromatic) |

| 1270, 1210 | Strong | C-O-C stretching (ether) |

Synthesis of 2,2-Dimethyl-2H-chromene-6-carbaldehyde

The synthesis of 2,2-dimethyl-2H-chromenes can be achieved through various catalytic methodologies.[8] A particularly efficient method for the preparation of 2,2-Dimethyl-2H-chromene-6-carbaldehyde involves the microwave-assisted, base-catalyzed condensation of 4-hydroxybenzaldehyde with 3-methyl-2-butenal.[4]

Microwave-Assisted Synthesis Protocol

This method offers the advantages of rapid reaction times and good yields compared to conventional heating methods.[1][9][10]

Experimental Protocol:

-

A mixture of 4-hydroxybenzaldehyde (1.0 mmol), 3-methyl-2-butenal (2.0 mmol), and pyridine (1.2 mmol) is placed in a sealed glass tube.

-

The reaction vessel is subjected to microwave irradiation for 25 minutes.

-

After cooling, 10 mL of 20% (v/v) hydrochloric acid is added to the reaction mixture at 0 °C.

-

The aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

-

The solvent is removed under reduced pressure, and the crude product is purified by silica gel column chromatography to afford 2,2-Dimethyl-2H-chromene-6-carbaldehyde as a colorless oil.[4]

Causality Behind Experimental Choices:

-

Pyridine: Acts as a basic catalyst to facilitate the initial condensation reaction between the phenol and the α,β-unsaturated aldehyde.

-

Microwave Irradiation: Provides rapid and uniform heating, significantly accelerating the reaction rate and often improving yields by minimizing side reactions that can occur with prolonged heating.[9]

-

Acidic Workup: Neutralizes the basic catalyst and any remaining phenoxide, allowing for the efficient extraction of the organic product.

Caption: Microwave-assisted synthesis workflow.

Chemical Reactivity and Derivatization

The chemical reactivity of 2,2-Dimethyl-2H-chromene-6-carbaldehyde is dictated by the interplay of its three key structural features: the aldehyde group, the electron-rich aromatic ring, and the double bond of the pyran ring.

Reactions of the Aldehyde Group

The aldehyde functionality is a versatile handle for a wide range of chemical transformations, making this compound a valuable starting material for the synthesis of diverse derivatives.

-

Wittig Reaction: The aldehyde can be readily converted to an alkene via the Wittig reaction, which involves the reaction with a phosphonium ylide.[11][12][13] This provides a powerful method for extending the carbon chain and introducing new functional groups.

Caption: Wittig olefination of the aldehyde.

-

Reductive Amination: The aldehyde can undergo reductive amination with primary or secondary amines in the presence of a reducing agent to form the corresponding amines.[14][15][16] This reaction is a cornerstone in medicinal chemistry for the introduction of nitrogen-containing functionalities, which are prevalent in drug molecules.

-

Condensation Reactions: The aldehyde readily participates in condensation reactions with various nucleophiles. For instance, reaction with thiosemicarbazide yields the corresponding thiosemicarbazone, which can be further cyclized to form thiadiazole derivatives with potential anticancer activity.[3]

Electrophilic Aromatic Substitution

The aromatic ring of the chromene system is activated towards electrophilic aromatic substitution due to the electron-donating effect of the ether oxygen. The regioselectivity of these reactions is influenced by both the activating ether group and the deactivating, meta-directing aldehyde group.[17][18] Theoretical studies on related systems can help predict the most likely sites of substitution.[19][20]

Caption: Directing effects in electrophilic substitution.

Applications in Drug Discovery and Bioactive Molecule Synthesis

2,2-Dimethyl-2H-chromene-6-carbaldehyde is a valuable starting material for the synthesis of a variety of biologically active molecules. The chromene nucleus is a key pharmacophore in many natural and synthetic compounds with therapeutic potential. For example, derivatives of 2,2-dimethyl-2H-chromene have been investigated as potential antifungal agents.[21] The aldehyde group allows for the facile introduction of diverse functionalities, enabling the generation of compound libraries for high-throughput screening in drug discovery programs. For instance, the synthesis of novel thiadiazole derivatives from 2,2-Dimethyl-2H-chromene-6-carbaldehyde has been explored for their potential anticancer properties.[3]

Safety and Handling

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.[17][22]

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.[23]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[17]

-

Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

In case of exposure, flush the affected area with copious amounts of water and seek medical attention if irritation persists.[17]

Conclusion

2,2-Dimethyl-2H-chromene-6-carbaldehyde is a highly valuable and versatile chemical entity in the field of organic synthesis and medicinal chemistry. Its unique combination of a privileged chromene scaffold and a reactive aldehyde functionality provides a gateway to a vast chemical space of potential drug candidates and biologically active probes. A thorough understanding of its chemical properties, synthetic accessibility, and reactivity patterns, as outlined in this guide, is essential for harnessing its full potential in the pursuit of novel scientific discoveries and therapeutic innovations.

References

- Molecules 2014, 19, 19653.

- Synthesis of new 2,2-dimethyl-2H-chromen derivatives as potential anticancer agents. Indian Journal of Pharmaceutical Sciences.

- Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)

- Material Safety D

- Microwave-Assisted Rate-Enhanced Method for the Synthesis of 2,2-Dimethyl-2H-chromenes. Bulletin of the Chemical Society of Japan1999, 72, 260-262.

- 2,2-diMethyl-2h-chroMene-6-carbaldehyde | 69964-40-5 - ChemicalBook.

- Wittig Reaction - Examples and Mechanism - Master Organic Chemistry.

- 5-hydroxy-2,2-dimethyl-2h-chromene-6-carbaldehyde - Echemi.

- Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment. Molecules2014, 19, 19652-19669.

- Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates.

- Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory. New Journal of Chemistry.

- Design and synthesis of novel 2,2-dimethylchromene derivatives as potential antifungal agents. PubMed.

- Theoretical Study on the Regioselectivity of Electrophilic Aromatic Substitution Reactions of Azulene. Acta Chimica Slovenica2013, 60, 166-173.

- SAFETY D

- Direct Asymmetric Reductive Amination of α-Keto Acetals. The Royal Society of Chemistry.

- Wittig Reaction. Organic Chemistry Portal.

- Wittig reaction - Wikipedia.

- The natural products containing 2,2-dimethyl-2H-chromene skeleton.

- Some Interesting Methods of Synthesis Chromene Derivatives as Bioactive Molecules. Iraqi Academic Scientific Journals.

- Theoretical study on the regioselectivity of electrophilic aromatic substitution reactions of azulene. PubMed.

- Microwave-Assisted Synthesis of some chromene compounds and Their Biological Activity Assessment. JMEST.

- Catalytic Synthesis of 2H‑Chromenes. MSU chemistry.

- Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor. Molecules2020, 25, 4833.

- C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpret

- Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx C

- Synthesis of biologically active chromene, coumarin, azole, azine and thiophene derivatives

- Efficient microwave-assisted one-pot preparation of angular 2,2- dimethyl-2H-chromone containing compounds. NIH Public Access.

- Safety D

- Catalytic Reductive Amination of Aromatic Aldehydes on Co-Containing Composites. Chemistry2023, 5, 281-293.

- 19.7b Wittig Reaction | Organic Chemistry - YouTube.

- SAFETY D

- Electronic Supplementary Inform

- (E)-Selective Wittig reactions of Garner's aldehyde with nonstabilized ylides.

- (PDF) 6-Acetyl-5-hydroxy-2,2-dimethyl-2H-chromene.

- 13 C NMR Spectra of Compounds 2a-f | Download Table.

- Substituent Effects on NMR Spectroscopy of 2,2-Dimethylchroman-4-one Derivatives: Experimental and Theoretical Studies. Molecules2020, 25, 1953.

Sources

- 1. researchgate.net [researchgate.net]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. 2,2-diMethyl-2h-chroMene-6-carbaldehyde | 69964-40-5 [chemicalbook.com]

- 6. mdpi.com [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. www2.chemistry.msu.edu [www2.chemistry.msu.edu]

- 9. Microwave-Assisted Synthesis of Novel 2H-Chromene Derivatives Bearing Phenylthiazolidinones and Their Biological Activity Assessment - PMC [pmc.ncbi.nlm.nih.gov]

- 10. jmest.org [jmest.org]

- 11. masterorganicchemistry.com [masterorganicchemistry.com]

- 12. Wittig Reaction [organic-chemistry.org]

- 13. Wittig reaction - Wikipedia [en.wikipedia.org]

- 14. WO2007005594A2 - Process for the reductive amination of aldehydes and ketones via the formation of macrocyclic polyimine intermediates - Google Patents [patents.google.com]

- 15. mdpi.com [mdpi.com]

- 16. Two-Step One-Pot Reductive Amination of Furanic Aldehydes Using CuAlOx Catalyst in a Flow Reactor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. Unveiling the regioselectivity in electrophilic aromatic substitution reactions of deactivated benzenes through molecular electron density theory - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 19. researchgate.net [researchgate.net]

- 20. Theoretical study on the regioselectivity of electrophilic aromatic substitution reactions of azulene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Design and synthesis of novel 2,2-dimethylchromene derivatives as potential antifungal agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. fishersci.com [fishersci.com]

- 23. echemi.com [echemi.com]

An In-depth Technical Guide to 2,2-Dimethyl-2H-chromene-6-carbaldehyde (CAS: 69964-40-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,2-Dimethyl-2H-chromene-6-carbaldehyde, a heterocyclic aromatic aldehyde belonging to the chromene class of compounds. The chromene scaffold is a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] This document details the physicochemical properties, synthesis, spectroscopic characterization, and potential applications of 2,2-Dimethyl-2H-chromene-6-carbaldehyde, serving as a vital resource for researchers engaged in drug discovery and organic synthesis.

Chemical Identity and Physicochemical Properties

2,2-Dimethyl-2H-chromene-6-carbaldehyde is characterized by a benzopyran core with a gem-dimethyl substitution at the C2 position and a formyl group at the C6 position.

| Property | Value | Source |

| CAS Number | 69964-40-5 | |

| Molecular Formula | C₁₂H₁₂O₂ | |

| Molecular Weight | 188.22 g/mol | |

| Appearance | Colorless oil | |

| Boiling Point | 304.9±41.0 °C (Predicted) | |

| Density | 1.102±0.06 g/cm³ (Predicted) |

Synthesis and Mechanistic Insights

A reliable and efficient method for the synthesis of 2,2-Dimethyl-2H-chromene-6-carbaldehyde is the microwave-assisted reaction of 4-hydroxybenzaldehyde with 3-methyl-2-butenal in the presence of pyridine. This method offers a significant rate enhancement compared to conventional heating.

Reaction Scheme

Caption: Microwave-assisted synthesis of 2,2-Dimethyl-2H-chromene-6-carbaldehyde.

Step-by-Step Experimental Protocol

This protocol is adapted from the literature to provide a clear, actionable guide.

-

Reaction Setup: In a sealed glass tube, combine 4-hydroxybenzaldehyde (1.0 mmol), 3-methyl-2-butenal (2.0 mmol), and pyridine (1.2 mmol).

-

Microwave Irradiation: Subject the sealed tube to microwave irradiation for 25 minutes.

-

Workup: After cooling the reaction mixture to 0 °C, add 10 mL of 20% (v/v) hydrochloric acid.

-

Extraction: Extract the aqueous mixture with dichloromethane.

-

Washing: Wash the organic layer with water and then with brine.

-

Drying and Concentration: Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purification: Purify the resulting crude product by silica gel column chromatography using a mixture of petroleum ether and ethyl acetate as the eluent to yield the final product as a colorless oil (68% yield).

Spectroscopic Characterization

Accurate characterization of 2,2-Dimethyl-2H-chromene-6-carbaldehyde is crucial for its identification and quality control.

Infrared (IR) Spectroscopy

The IR spectrum provides key information about the functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Assignment |

| 3000, 2900 | C-H stretching |

| 1680 | C=O stretching (aldehyde) |

Source:

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy confirms the proton environment within the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Coupling Constant (J) Hz |

| 9.93 | s | 1H | -CHO | - |

| 7.64 | dd | 1H | C7-H | 2.01, 8.4 |

| 7.52 | d | 1H | C5-H | 2.01 |

| 6.86 | d | 1H | C8-H | 8.4 |

| 6.37 | d | 1H | C4-H | 9.8 |

| 5.69 | d | 1H | C3-H | 9.8 |

| 1.47 | s | 6H | C2(CH₃)₂ | - |

Source:

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern.

| m/z | Relative Intensity | Assignment |

| 188 | 23% | [M]⁺ |

| 172 | 100% | [M - CH₄]⁺ |

| 151 | 8% | |

| 144 | 8% | |

| 115 | 13% |

Source:

Biological Activities and Potential Applications

The chromene nucleus is a cornerstone in the development of therapeutic agents.[1][3] Derivatives have shown a broad spectrum of pharmacological activities, including:

-

Anticancer: Many chromene derivatives have demonstrated potent cytotoxic effects against various cancer cell lines.[1] Some studies have explored the use of 2,2-dimethyl-2H-chromene-6-carbaldehyde as a precursor for novel anticancer agents.

-

Anti-inflammatory: The chromene scaffold is present in compounds that exhibit anti-inflammatory properties.

-

Antimicrobial: Chromene derivatives have been investigated for their activity against a range of bacteria and fungi.

-

Anti-Alzheimer's Disease: Certain imino-2H-chromene derivatives have been designed and evaluated as multifunctional agents against Alzheimer's disease, targeting enzymes like BACE1 and cholinesterases.[4]

A study on related 2,2-dimethyl-2H-chromene derivatives has identified potent and selective inhibitors of anoctamin1 (ANO1), a chloride channel highly expressed in various carcinomas.[5] This suggests that derivatives of 2,2-Dimethyl-2H-chromene-6-carbaldehyde could be promising candidates for the development of novel cancer therapies.[5]

Safety and Handling

As an aromatic aldehyde, 2,2-Dimethyl-2H-chromene-6-carbaldehyde requires careful handling to minimize exposure.

-

General Precautions: Work in a well-ventilated area, preferably a fume hood. Avoid inhalation of vapors and contact with skin and eyes.[6]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves (such as nitrile or butyl rubber), and a lab coat.[7]

-

Storage: Store in a tightly closed container in a cool, dry place away from heat, sparks, and open flames.[6]

-

Disposal: Dispose of waste material in accordance with local, state, and federal regulations.

Conclusion

2,2-Dimethyl-2H-chromene-6-carbaldehyde is a valuable synthetic intermediate with significant potential in drug discovery and development. Its straightforward synthesis and the known biological importance of the chromene scaffold make it an attractive starting point for the generation of novel bioactive molecules. This guide provides a solid foundation of its chemical properties, synthesis, and characterization to aid researchers in their scientific endeavors.

References

-

A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential. Oriental Journal of Chemistry. Available at: [Link]

-

Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. MDPI. Available at: [Link]

-

Imino-2H-Chromene Based Derivatives as Potential Anti-Alzheimer's Agents: Design, Synthesis, Biological Evaluation and in Silico Study. ResearchGate. Available at: [Link]

-

Imino-2H-Chromene Based Derivatives as Potential Anti-Alzheimer's Agents: Design, Synthesis, Biological Evaluation and in Silico Study. PubMed. Available at: [Link]

-

General procedure for the preparation of chromene derivatives. ResearchGate. Available at: [Link]

-

Base-Promoted Chemodivergent Construction of 2H-Chromen-2-one and Chromeno[2,3-c]pyrrole Scaffolds from para-Quinone Methides and α-Alkylidene Succinimides. ACS Publications. Available at: [Link]

-

Diversity-oriented Generation and Biological Evaluation of New Chemical Scaffolds Bearing a 2,2-dimethyl-2H-chromene Unit: Discovery of Novel Potent ANO1 Inhibitors. PubMed. Available at: [Link]

-

Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. PubMed. Available at: [Link]

-

Chromene-Containing Aromatic Sulfonamides with Carbonic Anhydrase Inhibitory Properties. MDPI. Available at: [Link]

-

Diversity-Oriented Generation and Biological Evaluation of New Chemical Scaffolds Bearing a 2,2-Dimethyl-2H-chromene Unit: Discovery of Novel Potent ANO1 Inhibitors. ResearchGate. Available at: [Link]

-

Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. NCBI Bookshelf. Available at: [Link]

-

Synthesis, Characterization and Biological Studies of Chromene Derivatives. IslandScholar. Available at: [Link]

-

Cytotoxic and apoptotic effects of synthetic benzochromene derivatives on human cancer cell lines. ResearchGate. Available at: [Link]

-

C-13 nmr spectrum of 2,2-dimethylbutane. Doc Brown's Chemistry. Available at: [Link]

-

What special precautions should be followed to ensure the safe use of aldehydes by healthcare professionals?. Homework.Study.com. Available at: [Link]

-

Synthesis, in vitro cytotoxicity and apoptosis inducing study of 2-aryl-3-nitro-2H-chromene derivatives as potent anti-breast cancer agents. PubMed. Available at: [Link]

-

(PDF) Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies. ResearchGate. Available at: [Link]

-

Synthesis and Biological Evaluation of 5,6-Dimethylthieno[2,3-d]Pyrimidin-4(3H)-One Derivatives as Selective Cyclooxygenase 2 In. Indian Journal of Pharmaceutical Education and Research. Available at: [Link]

-

Aldehydes exposure analysis. RPS. Available at: [Link]

-

(PDF) Reaction of 2-Imino-2H-chromene-3-carboxamide with Phosphorus Halides: Synthesis of Some Novel Chromeno[2,3-d][1][8][9]diazaphosphinines and Chromeno[4,3-c][1][9]azaphosphole and Their Antioxidant and Cytotoxicity Properties. ResearchGate. Available at: [Link]

-

Electronic Supplementary Information. The Royal Society of Chemistry. Available at: [Link]

-

The condensation of salicylaldehydes and malononitrile revisited: synthesis of new dimeric chromene derivatives. SciSpace. Available at: [Link]

Sources

- 1. A Comprehensive Review on Chromene Derivatives: Potent Anti-Cancer Drug Development and Therapeutic Potential – Oriental Journal of Chemistry [orientjchem.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Eco-friendly Approaches to Chromene Derivatives: A Comprehensive Review of Green Synthesis Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Imino-2H-Chromene Based Derivatives as Potential Anti-Alzheimer's Agents: Design, Synthesis, Biological Evaluation and in Silico Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diversity-oriented generation and biological evaluation of new chemical scaffolds bearing a 2,2-dimethyl-2H-chromene unit: Discovery of novel potent ANO1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. johndwalsh.com [johndwalsh.com]

- 7. homework.study.com [homework.study.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

An In-Depth Technical Guide to the Molecular Structure of 2,2-Dimethyl-2H-chromene-6-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 2,2-dimethyl-2H-chromene scaffold is a privileged heterocyclic motif frequently encountered in a diverse array of natural products and pharmacologically active molecules.[1] Its inherent biological significance has established it as a valuable building block in medicinal chemistry and drug discovery. This technical guide provides a comprehensive exploration of the molecular structure, synthesis, and physicochemical properties of a key derivative, 2,2-Dimethyl-2H-chromene-6-carbaldehyde. This compound serves as a versatile intermediate in the synthesis of more complex molecules with potential therapeutic applications, including anticancer agents.[2][3] This guide is intended to provide researchers and drug development professionals with the detailed technical information necessary to effectively utilize this compound in their scientific endeavors.

Molecular Structure and Elucidation

The molecular structure of 2,2-Dimethyl-2H-chromene-6-carbaldehyde is characterized by a bicyclic system composed of a benzene ring fused to a dihydropyran ring. Key structural features include a gem-dimethyl group at the C2 position of the pyran ring and a carbaldehyde group at the C6 position of the benzopyran core.

While a definitive single-crystal X-ray diffraction study for this specific molecule is not publicly available, analysis of closely related chromene derivatives provides valuable insights into its conformational properties. The dihydropyran ring in similar 2H-chromene systems typically adopts a half-chair conformation.[4]

The structural elucidation of 2,2-Dimethyl-2H-chromene-6-carbaldehyde is definitively achieved through a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

| Spectroscopic Technique | Key Data and Interpretation |

| ¹H NMR | The proton NMR spectrum provides characteristic signals that confirm the molecular structure. The gem-dimethyl protons appear as a singlet at approximately 1.47 ppm. The vinyl protons of the dihydropyran ring typically resonate as doublets, with the C3-H at around 5.69 ppm and the C4-H at a higher chemical shift. The aromatic protons and the aldehydic proton will appear in the downfield region of the spectrum. |

| ¹³C NMR | Although a specific experimental spectrum for this compound is not readily available in the literature, the chemical shifts can be reliably predicted based on data from similar chromene derivatives. The quaternary carbon of the gem-dimethyl group is expected around 76 ppm, while the methyl carbons would be in the 28 ppm region. The sp² carbons of the aromatic and vinyl groups, along with the carbonyl carbon of the aldehyde, will have distinct signals in the downfield region (typically >100 ppm). |

| Infrared (IR) Spectroscopy | The IR spectrum exhibits characteristic absorption bands indicative of the functional groups present. A strong, sharp peak around 1680 cm⁻¹ corresponds to the C=O stretching vibration of the aromatic aldehyde. Aromatic C=C stretching vibrations are observed in the 1600-1450 cm⁻¹ region. The C-O-C stretching of the ether linkage in the pyran ring typically appears around 1250 cm⁻¹. |

| Mass Spectrometry (MS) | The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (188.22 g/mol ). The fragmentation pattern can provide further structural information. |

Synthesis of 2,2-Dimethyl-2H-chromene-6-carbaldehyde

The synthesis of 2,2-Dimethyl-2H-chromene-6-carbaldehyde can be achieved through several methodologies. A common and effective approach involves the condensation of a substituted phenol with an α,β-unsaturated aldehyde. Both conventional thermal heating and microwave-assisted methods have been reported for the synthesis of the chromene core.

Conventional Thermal Synthesis Protocol

This protocol is adapted from established methods for the synthesis of related 2,2-dimethyl-2H-chromene derivatives. The key principle is the base-catalyzed reaction between 4-hydroxybenzaldehyde and 3-methyl-2-butenal.

Experimental Workflow

Caption: Conventional Thermal Synthesis Workflow

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 4-hydroxybenzaldehyde (1.0 equivalent) in a suitable high-boiling solvent (e.g., toluene or xylene), add 3-methyl-2-butenal (1.5-2.0 equivalents).

-

Catalyst Addition: Add a catalytic amount of a base, such as pyridine or piperidine (0.1-0.2 equivalents).

-

Heating: Heat the reaction mixture to reflux and maintain for a period of 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion, cool the reaction mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with a dilute acid solution (e.g., 1M HCl) to remove the basic catalyst, followed by a brine wash.

-

Isolation: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure 2,2-Dimethyl-2H-chromene-6-carbaldehyde.

Reactivity and Applications in Drug Development

The molecular structure of 2,2-Dimethyl-2H-chromene-6-carbaldehyde offers two primary sites for chemical modification: the aldehyde group and the electron-rich aromatic ring.

Reactivity Profile

Caption: Reactivity Profile of the Target Molecule

-

Aldehyde Functionality: The aldehyde group is susceptible to a wide range of chemical transformations. It can be readily oxidized to the corresponding carboxylic acid, reduced to a primary alcohol, or undergo nucleophilic addition reactions. Furthermore, it serves as an excellent handle for the construction of carbon-carbon bonds via reactions such as the Wittig olefination or aldol condensations. It can also participate in condensation reactions with amines to form imines or enamines, which are valuable intermediates for the synthesis of nitrogen-containing heterocyclic systems.[4]

-

Aromatic Ring: The benzopyran ring system is activated towards electrophilic aromatic substitution. The position of further substitution will be directed by the existing activating groups on the ring.

The versatility of 2,2-Dimethyl-2H-chromene-6-carbaldehyde as a synthetic intermediate has been demonstrated in the preparation of various biologically active molecules. For instance, it is a key precursor for the synthesis of novel chromene-based compounds with potential anticancer activity.[3] The chromene scaffold itself is associated with a broad spectrum of pharmacological properties, making this aldehyde a valuable starting material for the development of new therapeutic agents.[1][5]

Physicochemical Properties and Safety Information

| Property | Value |

| Molecular Formula | C₁₂H₁₂O₂ |

| Molecular Weight | 188.22 g/mol |

| Appearance | Typically a colorless to pale yellow oil or low-melting solid |

| Solubility | Generally soluble in common organic solvents such as dichloromethane, ethyl acetate, and acetone. Sparingly soluble in non-polar solvents like hexanes and poorly soluble in water. |

Safety and Handling:

-

Personal Protective Equipment (PPE): Wear appropriate protective clothing, including gloves and safety glasses.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of vapors. Avoid contact with skin and eyes.

-

Storage: Store in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

2,2-Dimethyl-2H-chromene-6-carbaldehyde is a molecule of significant interest to the scientific community, particularly those involved in synthetic and medicinal chemistry. Its well-defined molecular structure, accessible synthetic routes, and versatile reactivity make it an invaluable tool for the construction of complex molecular architectures with potential therapeutic applications. This guide has provided a detailed overview of its key characteristics to aid researchers in its effective utilization.

References

-

Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. Molbank, 2026, m2127. [Link]

-

Microwave-Assisted Rate-Enhanced Method for the Synthesis of 2,2-Dimethyl-2H-chromenes. Bulletin of the Chemical Society of Japan, 1999, 72(2), 259-262. [Link]

-

The Synthesis of Various 2-Imino-2H-chromene-3-carbonitrile Derivatives. Molbank, 2023, 2023(4), M1779. [Link]

-

2,4-Diamino-5-(nitromethyl)-5H-chromeno[2,3-b]pyridine-3-carbonitrile. Molbank, 2022, 2022(2), M1365. [Link]

-

Synthesis of new 2,2-dimethyl-2H-chromen derivatives as potential anticancer agents. Journal of Drug Delivery and Therapeutics, 2019, 9(4-s), 633-638. [Link]

-

The condensation of salicylaldehydes and malononitrile revisited: synthesis of new dimeric chromene derivatives. Journal of Organic Chemistry, 2011, 76(15), 6215-6223. [Link]

-

8-Methoxy-2H-chromene-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 2012, 68(12), o3419. [Link]

Sources

Spectroscopic Data of 2,2-Dimethyl-2H-chromene-6-carbaldehyde: An In-depth Technical Guide

This technical guide provides a comprehensive analysis of the spectroscopic data for 2,2-Dimethyl-2H-chromene-6-carbaldehyde (CAS No: 69964-40-5), a key heterocyclic building block in medicinal chemistry and drug discovery.[1] The unique structural features of the 2,2-dimethyl-2H-chromene scaffold are present in numerous bioactive natural products, making this compound a valuable precursor for the synthesis of novel therapeutic agents.[1] A thorough understanding of its spectroscopic properties is paramount for researchers in confirming its synthesis, assessing its purity, and elucidating the structures of its derivatives.

This guide will delve into the core spectroscopic techniques used for the characterization of this molecule: Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Each section will present a detailed interpretation of the spectral data, underpinned by the structural attributes of the molecule, and will include field-proven protocols for data acquisition.

Molecular Structure and Spectroscopic Correlation

The structural framework of 2,2-Dimethyl-2H-chromene-6-carbaldehyde is pivotal to interpreting its spectroscopic data. The molecule consists of a bicyclic system with a dihydropyran ring fused to a benzene ring, substituted with a gem-dimethyl group at the C2 position and a carbaldehyde group at the C6 position.

Diagram 1: Molecular Structure and Atom Numbering

Caption: Molecular structure of 2,2-Dimethyl-2H-chromene-6-carbaldehyde with atom numbering.

Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy

¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The ¹H NMR spectrum of 2,2-Dimethyl-2H-chromene-6-carbaldehyde exhibits characteristic signals corresponding to the aromatic, vinylic, and aliphatic protons.

Data Summary

| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |

| 9.85 | Singlet | 1H | - | CHO |

| 7.58 | Doublet of doublets | 1H | 8.4, 2.1 | H-7 |

| 7.52 | Doublet | 1H | 2.1 | H-5 |

| 6.82 | Doublet | 1H | 8.4 | H-8 |

| 6.35 | Doublet | 1H | 9.8 | H-4 |

| 5.65 | Doublet | 1H | 9.8 | H-3 |

| 1.45 | Singlet | 6H | - | 2 x CH₃ |

Data obtained from Kumar et al. (1999).

Interpretation of the ¹H NMR Spectrum

The downfield singlet at 9.85 ppm is characteristic of an aldehydic proton, confirming the presence of the carbaldehyde group at the C6 position. The aromatic region displays three distinct signals. The doublet of doublets at 7.58 ppm is assigned to the H-7 proton, which is coupled to both H-8 (ortho-coupling, J = 8.4 Hz) and H-5 (meta-coupling, J = 2.1 Hz). The doublet at 7.52 ppm corresponds to the H-5 proton, showing only meta-coupling to H-7. The upfield doublet at 6.82 ppm is assigned to the H-8 proton, exhibiting ortho-coupling with H-7.

The vinylic protons of the dihydropyran ring appear as two doublets at 6.35 ppm (H-4) and 5.65 ppm (H-3) . The large coupling constant of 9.8 Hz is indicative of a cis-relationship between these two protons. The upfield singlet at 1.45 ppm , integrating to six protons, is characteristic of the two equivalent methyl groups at the C2 position.

Experimental Protocol for ¹H NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 5-10 mg of 2,2-Dimethyl-2H-chromene-6-carbaldehyde in 0.5-0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent in a 5 mm NMR tube.

-

Instrument Setup:

-

Spectrometer: A 300 MHz or higher field NMR spectrometer.

-

Probe: Standard 5 mm broadband probe.

-

Temperature: 298 K.

-

-

Data Acquisition Parameters:

-

Pulse Sequence: Standard single-pulse experiment (zg30).

-

Number of Scans: 16-32, depending on sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): 16-20 ppm.

-

-

Data Processing:

-

Apply a Fourier transform to the free induction decay (FID).

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the residual solvent peak (CDCl₃ at 7.26 ppm).

-

Integrate the signals and determine the multiplicities and coupling constants.

-

Diagram 2: ¹H NMR Correlation Workflow

Caption: Standard workflow for acquiring and interpreting a ¹H NMR spectrum.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy

Estimated ¹³C NMR Data

| Chemical Shift (δ) ppm (Estimated) | Carbon Assignment |

| 191.5 | CHO |

| 158.0 | C-8a |

| 132.5 | C-6 |

| 131.0 | C-4 |

| 129.5 | C-5 |

| 128.0 | C-7 |

| 121.0 | C-4a |

| 116.5 | C-8 |

| 116.0 | C-3 |

| 77.0 | C-2 |

| 28.0 | 2 x CH₃ |

Note: These chemical shifts are estimations based on data from analogous chromene structures and general principles of ¹³C NMR spectroscopy.

Interpretation of the Estimated ¹³C NMR Spectrum

The aldehydic carbon is expected to resonate at the most downfield position, around 191.5 ppm . The aromatic carbons will appear in the range of 116-158 ppm . The quaternary carbons C-8a and C-4a are expected at approximately 158.0 ppm and 121.0 ppm , respectively. The carbon bearing the aldehyde group, C-6, is predicted to be around 132.5 ppm . The remaining aromatic carbons (C-5, C-7, and C-8) are estimated to appear between 116.5 and 129.5 ppm .

The vinylic carbons, C-4 and C-3, are expected at approximately 131.0 ppm and 116.0 ppm , respectively. The quaternary carbon C-2, bearing the two methyl groups, is predicted to be around 77.0 ppm . The two equivalent methyl carbons are expected to have a chemical shift of approximately 28.0 ppm .

Experimental Protocol for ¹³C NMR Data Acquisition

-

Sample Preparation: Prepare a more concentrated sample than for ¹H NMR, typically 20-50 mg in 0.5-0.7 mL of deuterated solvent.

-

Instrument Setup:

-

Spectrometer: A 75 MHz or higher field NMR spectrometer.

-

Probe: 5 mm broadband probe.

-

Temperature: 298 K.

-

-

Data Acquisition Parameters:

-

Pulse Sequence: Proton-decoupled ¹³C experiment (e.g., zgpg30).

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width (sw): 200-240 ppm.

-

-

Data Processing:

-

Apply a Fourier transform with an exponential line broadening of 1-2 Hz.

-

Phase correct the spectrum.

-

Calibrate the chemical shift scale using the solvent peak (CDCl₃ at 77.16 ppm).

-

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Data Summary

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3000, 2900 | Medium | C-H stretching (aromatic and aliphatic) |

| 1680 | Strong | C=O stretching (aldehyde) |

| 1620 | Medium | C=C stretching (aromatic and vinylic) |

| 1260 | Strong | C-O-C stretching (ether) |

Data obtained from Kumar et al. (1999).

Interpretation of the IR Spectrum

The IR spectrum of 2,2-Dimethyl-2H-chromene-6-carbaldehyde shows a strong absorption band at 1680 cm⁻¹ , which is characteristic of the C=O stretching vibration of an aromatic aldehyde. The presence of aromatic and vinylic C-H bonds is indicated by the bands at 3000 cm⁻¹ , while the aliphatic C-H stretching of the methyl groups is observed at 2900 cm⁻¹ . The medium intensity band at 1620 cm⁻¹ corresponds to the C=C stretching vibrations of the aromatic ring and the dihydropyran ring. The strong band at 1260 cm⁻¹ is attributed to the asymmetric C-O-C stretching of the ether linkage in the chromene ring system.

Experimental Protocol for IR Data Acquisition

-

Sample Preparation:

-

Neat Liquid: Place a drop of the oily compound between two KBr or NaCl plates.

-

Solution: Dissolve the compound in a suitable solvent (e.g., CHCl₃) and place it in a liquid cell.

-

-

Instrument Setup:

-

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

-

Detector: DTGS or MCT detector.

-

-

Data Acquisition Parameters:

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Spectral Range: 4000-400 cm⁻¹.

-

-

Data Processing:

-

Perform a background correction.

-

Identify and label the major absorption bands.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural elucidation.

Data Summary

| m/z | Relative Intensity (%) | Assignment |

| 188 | 23 | [M]⁺ (Molecular ion) |

| 173 | 100 | [M - CH₃]⁺ |

| 159 | - | [M - CHO]⁺ |

| 145 | - | [M - CH₃ - CO]⁺ |

| 115 | 13 | Further fragmentation |

Data obtained from Kumar et al. (1999).

Interpretation of the Mass Spectrum

The mass spectrum shows a molecular ion peak [M]⁺ at m/z 188 , which corresponds to the molecular weight of 2,2-Dimethyl-2H-chromene-6-carbaldehyde (C₁₂H₁₂O₂). The base peak at m/z 173 results from the loss of a methyl group ([M - CH₃]⁺), a characteristic fragmentation for gem-dimethyl substituted compounds. Other significant fragments include the loss of the formyl radical ([M - CHO]⁺) at m/z 159 and the subsequent loss of carbon monoxide from the [M - CH₃]⁺ fragment to give a peak at m/z 145 .

Experimental Protocol for Mass Spectrometry Data Acquisition

-

Sample Introduction:

-

Direct Infusion: Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) and infuse it directly into the ion source.

-

GC-MS: If the compound is volatile, inject a dilute solution into a gas chromatograph coupled to a mass spectrometer.

-

-

Ionization Method:

-

Electron Ionization (EI): Typically used for volatile compounds and provides detailed fragmentation patterns.

-

Electrospray Ionization (ESI): A softer ionization technique suitable for a wider range of compounds, often showing a prominent molecular ion.

-

-

Mass Analyzer:

-

Quadrupole, Time-of-Flight (TOF), or Orbitrap.

-

-

Data Acquisition Parameters:

-

Mass Range: m/z 50-500.

-

Scan Rate: Dependant on the instrument and sample introduction method.

-

Diagram 3: Spectroscopic Data Correlation

Caption: Correlation of the molecular structure with the information obtained from different spectroscopic techniques.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust framework for the identification and characterization of 2,2-Dimethyl-2H-chromene-6-carbaldehyde. The combined data from ¹H NMR, estimated ¹³C NMR, IR, and MS are in excellent agreement with the proposed structure. This guide serves as a valuable resource for researchers in the fields of organic synthesis, medicinal chemistry, and drug development, enabling them to confidently work with this important chemical entity.

References

-

Kumar, P. S., et al. (1999). Microwave-Assisted Rate-Enhanced Method for the Synthesis of 2,2-Dimethyl-2H-chromenes. Bulletin of the Chemical Society of Japan, 72(2), 259-261. [Link]

- Hernández, L. R., et al. (1995). Chromenes from Ageratina arsenei. Phytochemistry, 40(6), 1737-1739.

-

Joseph-Nathan, P., et al. (2006). X-ray diffraction and NMR studies of two chromenes from the roots of Ageratina arsenei. Journal of the Mexican Chemical Society, 50(4), 183-188. [Link]

Sources

An In-Depth Technical Guide to the ¹H NMR Spectrum of 2,2-Dimethyl-2H-chromene-6-carbaldehyde

Abstract

This technical guide provides a comprehensive analysis and detailed interpretation of the proton nuclear magnetic resonance (¹H NMR) spectrum of 2,2-Dimethyl-2H-chromene-6-carbaldehyde. Aimed at researchers, scientists, and professionals in drug development, this document elucidates the structural features of the molecule through an in-depth examination of chemical shifts, spin-spin coupling constants, and signal multiplicities. The guide presents a predicted ¹H NMR spectrum based on data from analogous compounds and established spectroscopic principles. Furthermore, a detailed, self-validating experimental protocol for acquiring a high-resolution ¹H NMR spectrum is provided, emphasizing the rationale behind key instrumental parameters. Visual aids, including a molecular structure with proton assignments and a graphical representation of the spin-spin coupling network, are included to facilitate a deeper understanding of the spectral data.

Introduction

2,2-Dimethyl-2H-chromene-6-carbaldehyde is a heterocyclic compound belonging to the chromene family, which are bicyclic ethers. The chromene scaffold is a common motif in a variety of natural products and biologically active molecules, exhibiting a wide range of pharmacological properties. The presence of a reactive carbaldehyde group at the 6-position makes this particular derivative a valuable synthetic intermediate for the elaboration of more complex molecular architectures.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules. By probing the magnetic environments of protons within a molecule, ¹H NMR provides critical information about the number of distinct proton sets, their electronic surroundings, and their spatial relationships with neighboring protons. This guide will systematically deconstruct the ¹H NMR spectrum of 2,2-Dimethyl-2H-chromene-6-carbaldehyde, offering a detailed rationale for the predicted spectral parameters.

Molecular Structure and Proton Environments

To facilitate a clear and unambiguous discussion of the ¹H NMR spectrum, the protons of 2,2-Dimethyl-2H-chromene-6-carbaldehyde are systematically labeled as shown in the structure below.

Caption: Molecular structure of 2,2-Dimethyl-2H-chromene-6-carbaldehyde with proton numbering.

The molecule possesses seven distinct proton environments, which will give rise to seven unique signals in the ¹H NMR spectrum:

-

Two equivalent methyl groups at the C2 position.

-

Two vinylic protons at C3 and C4.

-

Three aromatic protons at C5, C7, and C8.

-

One aldehyde proton attached to the carbonyl carbon at C6.

Predicted ¹H NMR Spectral Data and Interpretation

The following table summarizes the predicted ¹H NMR spectral data for 2,2-Dimethyl-2H-chromene-6-carbaldehyde, based on analysis of structurally similar compounds and established chemical shift principles.

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) | Integration |

| 2 x CH₃ (gem-dimethyl) | ~ 1.42 | singlet (s) | - | 6H |

| H-3 | ~ 5.55 | doublet (d) | J3,4 ≈ 9.8 | 1H |

| H-4 | ~ 6.30 | doublet (d) | J4,3 ≈ 9.8 | 1H |

| H-8 | ~ 6.85 | doublet (d) | J8,7 ≈ 8.2 | 1H |

| H-7 | ~ 7.58 | doublet of doublets (dd) | J7,8 ≈ 8.2, J7,5 ≈ 2.1 | 1H |

| H-5 | ~ 7.75 | doublet (d) | J5,7 ≈ 2.1 | 1H |

| H-CHO (aldehyde) | ~ 9.85 | singlet (s) | - | 1H |

Detailed Signal Analysis

-

Aldehyde Proton (H-CHO) at ~9.85 ppm: The proton of the aldehyde group is highly deshielded due to the strong electron-withdrawing nature of the carbonyl group and the anisotropic effect of the C=O π-system. This results in a characteristic signal in the far downfield region of the spectrum, typically between 9 and 10 ppm[1]. It is expected to appear as a sharp singlet as it has no adjacent protons to couple with.

-

Aromatic Protons (H-5, H-7, H-8) from ~6.85 to ~7.75 ppm: These three protons reside on the benzene ring and their chemical shifts are influenced by two main factors: the electron-donating ether oxygen (O1) and the electron-withdrawing aldehyde group at C6.

-

H-8 (~6.85 ppm): This proton is ortho to the electron-donating ether oxygen, which shields it, shifting its signal upfield relative to benzene (7.34 ppm). It is coupled only to H-7, and is therefore expected to be a doublet with a typical ortho-coupling constant (J8,7) of approximately 8.2 Hz[2].

-

H-7 (~7.58 ppm): This proton is meta to the aldehyde group and meta to the ether oxygen. It is deshielded by the aldehyde group. It is coupled to both H-8 (ortho-coupling) and H-5 (meta-coupling), resulting in a doublet of doublets. The larger coupling constant will be from the ortho interaction with H-8 (J7,8 ≈ 8.2 Hz), and the smaller from the meta interaction with H-5 (J7,5 ≈ 2.1 Hz)[2].

-

H-5 (~7.75 ppm): This proton is ortho to the strongly electron-withdrawing aldehyde group, causing significant deshielding and shifting it the furthest downfield of the aromatic protons. It exhibits only a small meta-coupling to H-7, appearing as a doublet with J5,7 ≈ 2.1 Hz.

-

-

Vinylic Protons (H-3, H-4) from ~5.55 to ~6.30 ppm: These protons are part of the double bond in the pyran ring.

-

H-4 (~6.30 ppm): This proton is adjacent to the aromatic ring and is deshielded by its π-system. It is coupled to H-3.

-

H-3 (~5.55 ppm): This proton is adjacent to the C2 carbon.

-

Both H-3 and H-4 will appear as doublets due to their mutual coupling. Based on the closely related compound 6,7-dimethoxy-2,2-dimethyl-2H-chromene, the coupling constant (J3,4) is expected to be around 9.8 Hz, which is typical for cis-alkene protons in a six-membered ring[3].

-

-

Gem-dimethyl Protons (2 x CH₃) at ~1.42 ppm: The six protons of the two methyl groups at the C2 position are chemically equivalent and are not coupled to any other protons. They are therefore expected to appear as a single, intense singlet. Their chemical shift in the aliphatic region is consistent with a methyl group attached to a quaternary carbon adjacent to an oxygen atom[2]. The observed value in 6,7-dimethoxy-2,2-dimethyl-2H-chromene is 1.408 ppm[3].

Spin-Spin Coupling Network

The connectivity between the protons, as determined by the spin-spin coupling, can be visualized in the following diagram.

Caption: Predicted ¹H-¹H spin-spin coupling network for 2,2-Dimethyl-2H-chromene-6-carbaldehyde.

Experimental Protocol for ¹H NMR Spectrum Acquisition

The following protocol outlines a robust methodology for acquiring a high-resolution ¹H NMR spectrum of 2,2-Dimethyl-2H-chromene-6-carbaldehyde. This protocol is designed to be self-validating by ensuring high signal-to-noise and accurate chemical shift referencing.

Sample Preparation

-

Analyte Weighing: Accurately weigh approximately 5-10 mg of 2,2-Dimethyl-2H-chromene-6-carbaldehyde. Causality: This mass provides a sufficient number of nuclei to obtain a good signal-to-noise ratio in a reasonable number of scans.

-

Solvent Selection: Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for non-polar to moderately polar organic compounds and its residual proton signal at ~7.26 ppm provides a convenient secondary chemical shift reference.

-

Internal Standard: Add a small amount (1-2 µL of a dilute solution) of tetramethylsilane (TMS) to the solution. Trustworthiness: TMS is the universally accepted primary reference standard (δ = 0.00 ppm) for ¹H NMR due to its chemical inertness, volatility, and single sharp resonance signal upfield of most organic protons.

-

Sample Filtration (Optional): If any particulate matter is visible, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. Causality: Insoluble impurities can degrade the magnetic field homogeneity, leading to broadened spectral lines and reduced resolution.

-

Tube Sealing: Securely cap the NMR tube.

NMR Instrument Parameters (400 MHz Spectrometer)

-

Locking: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent. Causality: The deuterium lock compensates for any drift in the magnetic field strength during the experiment, ensuring the stability and accuracy of the chemical shift scale.

-

Tuning and Matching: Tune and match the probe for the ¹H frequency. Causality: This step maximizes the efficiency of radiofrequency pulse transmission and signal detection, which is crucial for obtaining optimal signal intensity.

-

Shimming: Perform automated or manual shimming of the magnetic field to optimize its homogeneity across the sample volume. Trustworthiness: A highly homogeneous magnetic field is critical for achieving sharp, well-resolved spectral lines, allowing for accurate measurement of coupling constants.

-

Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30') is appropriate. A 30° pulse angle is chosen as a compromise between signal intensity and faster relaxation, allowing for a shorter recycle delay.

-

Spectral Width: Set a spectral width of approximately 12 ppm (from -1 to 11 ppm) to ensure all signals, from TMS to the aldehyde proton, are captured.

-

Number of Scans: Acquire 16 to 32 scans. Causality: Co-adding multiple scans (transients) improves the signal-to-noise ratio (S/N), which is proportional to the square root of the number of scans.

-

Recycle Delay (d1): Set a recycle delay of 2-3 seconds. This allows for sufficient relaxation of the protons back to their equilibrium state between pulses, ensuring accurate signal integration.

-

Acquisition Time (aq): Set to at least 3-4 seconds to ensure good digital resolution.

-

Data Processing

-

Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to the Free Induction Decay (FID) before performing the Fourier transform. Causality: This apodization function improves the signal-to-noise ratio at the cost of a slight decrease in resolution.

-

Phasing: Manually or automatically phase the spectrum to ensure all peaks have a pure absorption lineshape.

-

Baseline Correction: Apply a baseline correction algorithm to ensure a flat baseline across the spectrum.

-

Referencing: Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

-

Integration: Integrate all signals to determine the relative number of protons corresponding to each resonance.

Conclusion

This technical guide has provided a detailed, predictive analysis of the ¹H NMR spectrum of 2,2-Dimethyl-2H-chromene-6-carbaldehyde. Through the systematic interpretation of chemical shifts, coupling constants, and signal multiplicities, a complete assignment of all proton resonances has been established. The provided experimental protocol offers a robust framework for the acquisition of high-quality, reliable spectral data. This comprehensive approach underscores the power of ¹H NMR spectroscopy as a primary tool for structural verification and characterization in chemical research and development.

References

- Hernández, L. R., et al. (1995). Chromenes from Ageratina arsenei. Phytochemistry, 40(3), 853-855.

- Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176-2179.

- Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds (8th ed.). John Wiley & Sons.

-

National Institute of Advanced Industrial Science and Technology (AIST), Japan. (n.d.). Spectral Database for Organic Compounds, SDBS. Retrieved from [Link]

-

Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved from [Link]

Sources

An In-depth Technical Guide to ¹³C NMR Data for Chromene Derivatives

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive exploration of the ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy of chromene derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry and natural product research. As a senior application scientist, this document is structured to deliver not only raw spectral data but also the underlying principles and practical insights necessary for the confident structural elucidation and characterization of these important molecules.

The Chromene Scaffold: A Foundation for Structural Diversity and Biological Activity

Chromenes, also known as benzopyrans, are bicyclic heteroaromatic compounds consisting of a benzene ring fused to a pyran ring. The position of the double bond in the pyran ring gives rise to different isomers, with 2H-chromene and 4H-chromene being the most common. This core structure is the foundation for a vast array of natural products and synthetic compounds exhibiting a wide range of biological activities, including antimicrobial, antioxidant, and anticancer properties.

Given the critical role of structural confirmation in drug discovery and development, ¹³C NMR spectroscopy stands as an indispensable tool for the unambiguous characterization of chromene derivatives. The chemical shift of each carbon atom in the molecule provides a sensitive probe of its local electronic environment, offering a detailed fingerprint of the molecular structure.

Diagram of the 2H-Chromene Core Structure and Numbering Convention

Caption: Numbering convention for the 2H-chromene scaffold.

Decoding the ¹³C NMR Spectrum of the Unsubstituted 2H-Chromene Core

Understanding the ¹³C NMR spectrum of the parent 2H-chromene is fundamental to interpreting the spectra of its derivatives. The chemical shifts of the nine carbon atoms are influenced by their hybridization state, proximity to the oxygen heteroatom, and their position within the bicyclic system.

| Carbon Atom | Typical Chemical Shift (δ, ppm) | Rationale |

| C2 | ~65-75 | Aliphatic carbon singly bonded to the electronegative oxygen atom, resulting in a downfield shift. |

| C3 | ~120-130 | Olefinic carbon, deshielded due to its sp² hybridization. |

| C4 | ~125-135 | Olefinic carbon, similar to C3 but also influenced by the adjacent aromatic ring. |

| C4a | ~120-125 | Aromatic carbon at the ring junction. |

| C5 | ~127-130 | Aromatic carbon. |

| C6 | ~120-125 | Aromatic carbon. |

| C7 | ~128-132 | Aromatic carbon. |

| C8 | ~115-120 | Aromatic carbon shielded by the ortho-oxygen atom. |

| C8a | ~150-155 | Aromatic carbon bonded to the electronegative oxygen atom, experiencing a significant downfield shift. |

The Influence of Substituents on ¹³C NMR Chemical Shifts

The introduction of substituents onto the chromene scaffold can induce significant changes in the ¹³C NMR chemical shifts. These changes are governed by a combination of inductive and resonance effects, providing valuable information about the substituent's nature and position.

Inductive and Resonance Effects: A Driving Force for Chemical Shift Variation

-

Inductive Effects: Electronegative substituents (e.g., -NO₂, -Cl, -Br) withdraw electron density through the σ-bond framework, leading to a deshielding of nearby carbon atoms and a downfield shift in their ¹³C NMR signals. Conversely, electropositive groups have a shielding effect.

-

Resonance Effects: Substituents with lone pairs of electrons (e.g., -OH, -OCH₃, -NH₂) or π-systems can donate or withdraw electron density through the π-system of the chromene ring. This delocalization of electrons can lead to significant shielding (upfield shift) or deshielding (downfield shift) of carbons, particularly those at the ortho and para positions relative to the substituent.

Diagram Illustrating Substituent Effects

Caption: Influence of substituent effects on ¹³C NMR chemical shifts.

Characteristic Shifts of Substituted Chromene Derivatives

The following table summarizes the general trends observed in the ¹³C NMR spectra of chromene derivatives upon substitution at key positions. It is important to note that these are general ranges, and the precise chemical shifts will depend on the specific nature and combination of substituents.

| Substituent (R) at C6 | C5 (ortho) | C6 (ipso) | C7 (meta) | C8a (para) |

| -NO₂ (EWG) | Downfield | Downfield | Minimal Change | Downfield |

| -OCH₃ (EDG) | Upfield | Downfield | Minimal Change | Upfield |

| -CH₃ (Weak EDG) | Upfield | Downfield | Minimal Change | Upfield |

| Substituent (R) at C7 | C6 (ortho) | C7 (ipso) | C8 (ortho) | C5 (para) |

| -NO₂ (EWG) | Downfield | Downfield | Downfield | Downfield |

| -OCH₃ (EDG) | Upfield | Downfield | Upfield | Upfield |

| -OH (EDG) | Upfield | Downfield | Upfield | Upfield |

Note: "EWG" refers to Electron-Withdrawing Group, and "EDG" refers to Electron-Donating Group.

Experimental Protocol for High-Quality ¹³C NMR Data Acquisition

Acquiring high-quality ¹³C NMR spectra is crucial for accurate structural elucidation. The following protocol provides a robust framework for obtaining reliable data for chromene derivatives.

Sample Preparation: The Foundation of a Good Spectrum

-

Solvent Selection: Choose a deuterated solvent that completely dissolves the chromene derivative. Chloroform-d (CDCl₃) is a common choice due to its good dissolving power for many organic compounds. Other solvents like dimethyl sulfoxide-d₆ (DMSO-d₆) or acetone-d₆ may be used depending on the sample's solubility.

-

Concentration: Prepare a solution with a concentration of 10-50 mg of the compound in 0.5-0.7 mL of the deuterated solvent. Higher concentrations generally lead to better signal-to-noise ratios in a shorter acquisition time.

-

Filtration: To remove any particulate matter that could degrade the spectral resolution, filter the sample solution through a small plug of glass wool or a syringe filter directly into a clean, dry 5 mm NMR tube.

-

Referencing: Tetramethylsilane (TMS) is typically used as an internal standard for referencing ¹³C NMR spectra, with its signal set to 0.00 ppm.

NMR Spectrometer Setup and Data Acquisition

The following parameters are a good starting point for acquiring a standard proton-decoupled ¹³C NMR spectrum. These may need to be optimized depending on the specific instrument and sample.

| Parameter | Recommended Value | Rationale |

| Pulse Program | zgpg30 or similar | A 30° pulse angle is a good compromise between signal intensity and allowing for faster repetition rates. |

| Acquisition Time (AQ) | 1-2 seconds | Determines the digital resolution of the spectrum. |

| Relaxation Delay (D1) | 2-5 seconds | Allows for sufficient relaxation of the carbon nuclei between scans, which is important for obtaining accurate signal intensities, especially for quaternary carbons. |

| Number of Scans (NS) | 1024 or higher | Due to the low natural abundance of ¹³C, a larger number of scans is required to achieve an adequate signal-to-noise ratio. |

| Spectral Width (SW) | 0-220 ppm | This range covers the vast majority of carbon chemical shifts in organic molecules. |

| Temperature | 298 K (25 °C) | Standard ambient temperature for routine NMR experiments. |

Workflow for ¹³C NMR Data Acquisition and Analysis

Caption: A streamlined workflow for ¹³C NMR analysis of chromene derivatives.

Advanced NMR Techniques for Unambiguous Signal Assignment

For complex chromene derivatives with overlapping signals, one-dimensional ¹³C NMR spectra may not be sufficient for complete structural assignment. In such cases, two-dimensional (2D) NMR techniques are invaluable.

-

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each carbon atom with its directly attached proton(s), allowing for the straightforward assignment of protonated carbons.

-

Heteronuclear Multiple Bond Correlation (HMBC): This experiment reveals correlations between carbons and protons that are two or three bonds apart. This is particularly useful for assigning quaternary (non-protonated) carbons by observing their correlations to nearby protons.

-

Distortionless Enhancement by Polarization Transfer (DEPT): DEPT experiments (DEPT-45, DEPT-90, and DEPT-135) are used to determine the multiplicity of each carbon signal, distinguishing between CH, CH₂, and CH₃ groups. Quaternary carbons are typically absent in DEPT spectra.[1]

Conclusion

¹³C NMR spectroscopy is a powerful and essential technique for the structural characterization of chromene derivatives. A thorough understanding of the characteristic chemical shifts of the chromene core, the predictable influence of substituents, and the application of appropriate experimental and analytical techniques are paramount for researchers in the fields of medicinal chemistry, natural product discovery, and drug development. This guide provides a solid foundation for leveraging the full potential of ¹³C NMR in the study of this important class of heterocyclic compounds.

References

-

Ethyl 2-(2-((6-Methyl-4-oxo-4H-chromen-3-yl)methylene)hydrazineyl)thiazole-4-carboxylate. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]

-

Measuring methods available and examples of their applications 13C NMR (carbon nuclear magnetic resonance). (n.d.). CEITEC. Retrieved January 23, 2026, from [Link]

Sources

Introduction: The Significance of 2,2-Dimethyl-2H-chromene-6-carbaldehyde

An In-Depth Technical Guide to the Mass Spectrometry of 2,2-Dimethyl-2H-chromene-6-carbaldehyde

This guide provides a comprehensive technical overview of the mass spectrometric analysis of 2,2-Dimethyl-2H-chromene-6-carbaldehyde, a significant heterocyclic compound found in various natural products and a key building block in medicinal chemistry.[1][2] This document is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural characterization of this molecule using mass spectrometry.

2,2-Dimethyl-2H-chromene-6-carbaldehyde (C₁₂H₁₂O₂) is a member of the chromene family, a class of compounds known for a wide range of biological activities, including anticancer and anti-inflammatory properties.[1] Accurate structural elucidation is paramount for understanding its chemical behavior and biological function. Mass spectrometry (MS) is an indispensable analytical technique for this purpose, offering high sensitivity and detailed structural information through fragmentation analysis. This guide will delve into the ionization behavior, fragmentation pathways, and analytical methodologies pertinent to this compound.

Foundational Mass Spectrometric Properties

The initial step in any mass spectrometric analysis is the generation of a molecular ion and understanding its fundamental characteristics.

-

Molecular Formula: C₁₂H₁₂O₂

-

Molecular Weight: 188.22 g/mol

-

Monoisotopic Mass: 188.08373 u

Under mass spectrometric analysis, the molecule will present a molecular ion peak (M⁺˙) at an m/z (mass-to-charge ratio) of 188. A smaller peak at m/z 189, known as the M+1 peak, will also be observed due to the natural isotopic abundance of Carbon-13 (~1.1%).

Ionization Techniques: A Deliberate Choice

The choice of ionization technique is critical as it dictates the nature of the resulting mass spectrum—either preserving the molecular ion for molecular weight determination or inducing fragmentation for structural elucidation.[3][4][5]

Electron Ionization (EI): The "Hard" Technique for Structural Fingerprinting

Electron Ionization (EI) is a high-energy technique that bombards the analyte with electrons, typically at 70 eV.[4] This energy level is substantially higher than the ionization energy of most organic molecules, leading to extensive and reproducible fragmentation. This "hard" ionization is invaluable for obtaining a characteristic fragmentation pattern that serves as a structural fingerprint. For 2,2-Dimethyl-2H-chromene-6-carbaldehyde, EI is the method of choice for detailed structural analysis.

Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI): "Soft" Techniques for Molecular Weight Confirmation

In contrast to EI, "soft" ionization techniques like Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) impart minimal excess energy to the analyte.[4][6] These methods are ideal for determining the molecular weight of the compound, as they typically yield the protonated molecule [M+H]⁺ (at m/z 189) with little to no fragmentation. ESI is particularly well-suited for polar compounds and is readily coupled with liquid chromatography (LC) for the analysis of complex mixtures.[6] APCI is an alternative for less polar compounds that are not amenable to ESI.[4]

Elucidating the Fragmentation Pathway under Electron Ionization

The EI mass spectrum of 2,2-Dimethyl-2H-chromene-6-carbaldehyde provides a wealth of structural information. The fragmentation pattern is dominated by cleavages that lead to the formation of stable carbocations. A published EI mass spectrum shows the following key fragments.[7]

| m/z | Relative Intensity (%) | Proposed Fragment Ion |

| 188 | 23 | [C₁₂H₁₂O₂]⁺˙ (Molecular Ion, M⁺˙) |

| 173 | 100 | [M - CH₃]⁺ |

| 159 | Low | [M - CHO]⁺ |

| 145 | 8 | [M - CH₃ - CO]⁺ |

| 115 | 13 | [C₉H₇]⁺ |

Note: The reference literature reports a base peak at m/z 172.[7] However, the loss of a methyl radical (15 amu) to form a highly stabilized tertiary carbocation is the most chemically plausible fragmentation, leading to an ion at m/z 173. The reported value of 172 may be due to a subsequent rearrangement and loss of H₂ or an instrumental artifact. This guide will proceed with the more chemically sound fragmentation pathway.

Key Fragmentation Mechanisms:

-

Loss of a Methyl Radical (α-Cleavage): The most favorable fragmentation is the loss of a methyl radical (•CH₃) from the gem-dimethyl group at the C2 position. This results in the formation of a highly stable tertiary carbocation at m/z 173 , which is observed as the base peak (the most intense peak) in the spectrum.

-

Loss of the Aldehyde Group: Cleavage of the formyl radical (•CHO) from the aromatic ring can occur, leading to a fragment ion at m/z 159 (188 - 29).

-

Sequential Loss of CO: Following the initial loss of a methyl radical, the resulting ion at m/z 173 can undergo a further loss of a neutral carbon monoxide (CO) molecule, a common fragmentation for aromatic aldehydes and ketones. This leads to the ion observed at m/z 145 (173 - 28).

-

Further Fragmentation: The ion at m/z 115 likely arises from further fragmentation of the aromatic core.

Visualizing the Fragmentation Pathway

The following diagram illustrates the proposed electron ionization fragmentation pathway for 2,2-Dimethyl-2H-chromene-6-carbaldehyde.

Caption: Proposed EI fragmentation of 2,2-Dimethyl-2H-chromene-6-carbaldehyde.

Experimental Protocols for Mass Spectrometric Analysis

To ensure trustworthy and reproducible results, a well-defined experimental protocol is essential.

Protocol 1: GC-EI-MS for Structural Fingerprinting